2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features both indole and oxadiazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Oxadiazole rings, on the other hand, are recognized for their broad range of chemical and biological properties . The combination of these two structures in a single molecule makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts . The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis and cell proliferation . The oxadiazole ring contributes to the compound’s stability and enhances its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1,3,4-Oxadiazole derivatives: Known for their antibacterial and antiviral activities.
Uniqueness
What sets 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide apart is the combination of both indole and oxadiazole moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-5-8-22-26-27-24(30-22)20-13-18-9-6-7-10-19(18)28(20)14-21(29)25-23-16(3)11-15(2)12-17(23)4/h6-7,9-13H,5,8,14H2,1-4H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFJDOPKHLNZEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=C(C=C(C=C4C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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